tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane
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Overview
Description
3-O-tert-Butyldiphenylsilyl-4,6-O-benzylidene-D-glucal is a complex organic compound used primarily in the field of synthetic organic chemistry. It is a derivative of D-glucal, a sugar molecule, and features protective groups such as tert-butyldiphenylsilyl and benzylidene. These protective groups are crucial in various chemical reactions, particularly in the synthesis of oligosaccharides and other complex carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldiphenylsilyl-4,6-O-benzylidene-D-glucal typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucal are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole.
Formation of Benzylidene Acetal: The protected D-glucal is then treated with benzaldehyde and an acid catalyst to form the benzylidene acetal.
Industrial Production Methods
While specific industrial production methods for 3-O-tert-Butyldiphenylsilyl-4,6-O-benzylidene-D-glucal are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-O-tert-Butyldiphenylsilyl-4,6-O-benzylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.
Substitution: The protected hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoromethanesulfonic anhydride (Tf2O) or thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-O-tert-Butyldiphenylsilyl-4,6-O-benzylidene-D-glucal primarily involves its role as a protected intermediate in chemical synthesis. The protective groups (tert-butyldiphenylsilyl and benzylidene) prevent unwanted reactions at specific sites on the molecule, allowing for selective functionalization. The compound’s reactivity is influenced by the steric and electronic effects of these protective groups .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but with different steric and electronic properties.
Triisopropylsilyl (TIPS): A bulkier silyl protecting group that offers greater stability in certain conditions.
Trimethylsilyl (TMS): A smaller silyl protecting group that is more easily removed.
Uniqueness
3-O-tert-Butyldiphenylsilyl-4,6-O-benzylidene-D-glucal is unique due to the combination of its protective groups, which provide both steric bulk and electronic stability. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C29H32O4Si |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[(4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C29H32O4Si/c1-29(2,3)34(23-15-9-5-10-16-23,24-17-11-6-12-18-24)33-25-19-20-30-26-21-31-28(32-27(25)26)22-13-7-4-8-14-22/h4-20,25-28H,21H2,1-3H3/t25-,26-,27+,28?/m1/s1 |
InChI Key |
SFTSXHOVWHRHNN-WRENHGGMSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C=CO[C@H]4[C@H]3OC(OC4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC4C3OC(OC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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